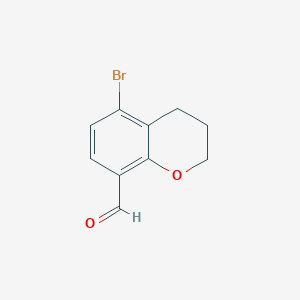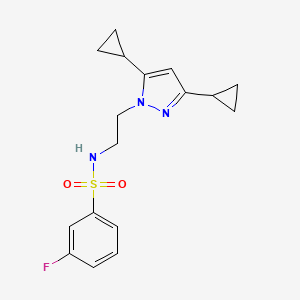![molecular formula C17H20N2O2S B2821900 1-(2-Phenoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea CAS No. 2415631-10-4](/img/structure/B2821900.png)
1-(2-Phenoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea, commonly known as PTMC, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. PTMC is a cyclopropyl-containing urea derivative that has been shown to exhibit promising biological activity against a variety of disease targets.
作用機序
The exact mechanism of action of PTMC is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in disease processes. For example, PTMC has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. PTMC has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
PTMC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins involved in disease processes, as well as to modulate the expression of specific genes. PTMC has also been shown to have anti-inflammatory and anti-bacterial properties.
実験室実験の利点と制限
PTMC has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized in large quantities. This makes it a useful tool for studying the biological activity of specific chemical structures. However, one limitation is that PTMC has not yet been extensively studied in vivo, so its potential toxicity and pharmacokinetic properties are not well understood.
将来の方向性
There are several future directions for research on PTMC. One direction is to further investigate its potential applications in the field of medicinal chemistry, particularly in the treatment of cancer, inflammation, and infectious diseases. Another direction is to study its potential toxicity and pharmacokinetic properties in vivo, in order to better understand its potential as a therapeutic agent. Finally, further studies are needed to elucidate the exact mechanism of action of PTMC, in order to better understand its biological activity and potential therapeutic applications.
合成法
The synthesis of PTMC involves a multi-step process that begins with the reaction of 1,3-dichloropropane with thiophene to form 1-(thiophen-3-yl)cyclopropanol. This intermediate is then reacted with phenoxyethylamine to form 1-(2-phenoxyethyl)-3-(thiophen-3-yl)cyclopropanol. Finally, this compound is reacted with isocyanate to form PTMC.
科学的研究の応用
PTMC has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit promising biological activity against a variety of disease targets, including cancer, inflammation, and infectious diseases. PTMC has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been shown to have anti-inflammatory and anti-bacterial properties.
特性
IUPAC Name |
1-(2-phenoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-16(18-9-10-21-15-4-2-1-3-5-15)19-13-17(7-8-17)14-6-11-22-12-14/h1-6,11-12H,7-10,13H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMUEIZKGFBGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCCOC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(4-cyanobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2821817.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2821826.png)
![1,3,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2821827.png)
![N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2821828.png)

![Oxan-4-yl-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2821831.png)




![Tert-butyl N-[(1R,2R,4S,5S)-4-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B2821840.png)